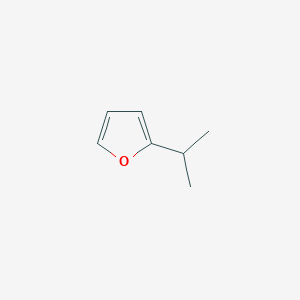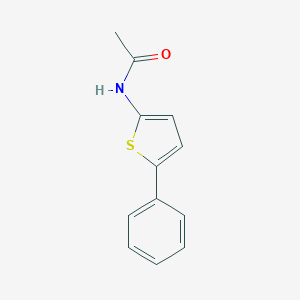
2,7-ジブロモ-9-フルオレノン
概要
説明
2,7-Dibromo-9-fluorenone is a useful research compound. Its molecular formula is C13H6Br2O and its molecular weight is 337.99 g/mol. The purity is usually 95%.
The exact mass of the compound 2,7-Dibromo-9-fluorenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90687. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,7-Dibromo-9-fluorenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Dibromo-9-fluorenone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ポリマーの合成
2,7-ジブロモ-9-フルオレノンは、2,7-ポリ(スピロ[4',4'-ジオクチル-2',6'-ジオキソシクロヘキサン-1',9-フルオレン])の調製に使用され、これは2,7-ポリ(9-フルオレノン)の合成のための前駆体ポリマーです。 .
有機発光ダイオード(OLED)
この化合物は、N-カルバゾールでキャップされたオリゴフルオレンのテンプレートとして役立ち、これは有機発光ダイオード(OLED)のホール輸送材料として潜在力があります。 .
フルオレノールの合成
2,7-ジブロモ-9-フルオレノンは、2,7-ジブロモ-9-(2-メチルピリジン-5-イル)フルオレン-9-オールの合成に使用されます。 .
スピロビフルオレン系小分子の合成
2,7-ジブロモ-9,9'-スピロビフルオレンは、9,9'-スピロビフルオレン系小分子の調製に使用でき、これはさらに有機発光ダイオード(OLED)のホスト材料として使用できます。 .
蒸気圧測定
2,7-ジブロモフルオレンは、2,7-ジブロモ-9-フルオレノンに関連するハロゲン化多環芳香族化合物であり、クヌッセン蒸気圧法を用いて蒸気圧が研究されています。 .
共役ポリマーの合成
2,7-ジブロモフルオレンは、ポリ[9,9'-ビス(6'-N,N,N-トリメチルアンモニウム)ヘキシル)フルオレン-co-alt-]などの共役ポリマーの合成にも使用されます。 .
作用機序
Target of Action
It is known that this compound is used as a precursor in the synthesis of various organic compounds .
Mode of Action
The mode of action of 2,7-Dibromo-9-fluorenone involves its use as a building block in the synthesis of other organic compounds. For instance, it is used in the preparation of 2,7-poly(spiro[4’,4’-dioctyl-2’,6’-dioxocyclohexane-1’,9-fluorene]), a precursor polymer for the synthesis of 2,7-poly(9-fluorenone) .
Pharmacokinetics
Its solubility in common organic solvents such as ether, chloroform, and methanol, and its insolubility in water , suggest that its bioavailability may be influenced by these properties.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2,7-Dibromo-9-fluorenone include temperature, pH, and the presence of other chemicals. For instance, its melting point is 203-205 °C (lit.) , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Additionally, its solubility properties suggest that it may be more stable and effective in organic environments compared to aqueous ones .
Safety and Hazards
将来の方向性
2,7-Dibromo-9-fluorenone has potential applications in the development of organic electronic devices due to its high photoluminescence and electroluminescent quantum efficiency . It is also used as a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) .
Relevant Papers The relevant papers retrieved indicate that 2,7-Dibromo-9-fluorenone is used in the preparation of 2,7-poly (spiro [4′,4′-dioctyl-2′,6′-dioxocyclohexane-1′,9-fluorenone]), a precursor polymer for the synthesis of 2,7-poly (9-fluorenone) . It is also used in the development of organic electronic devices .
特性
IUPAC Name |
2,7-dibromofluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRCRZFJOXQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293558 | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-75-5 | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14348-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dibromo-9-fluorenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,7-Dibromo-9-fluorenone a desirable building block for polymers?
A1: The bromine atoms present in 2,7-Dibromo-9-fluorenone provide reactive sites for various chemical transformations, making it an ideal precursor for polymerization reactions. For instance, it can undergo Suzuki coupling reactions with boronic acids or esters to generate polyfluorene derivatives. [, , , ] These polyfluorenes often exhibit desirable properties such as high fluorescence quantum yields, good thermal stability, and excellent charge carrier mobility, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. [, , , ]
Q2: How does the incorporation of 2,7-Dibromo-9-fluorenone into porous polymers influence their properties?
A2: Researchers have successfully incorporated 2,7-Dibromo-9-fluorenone into porous polymers using the Heck reaction with octavinylsilsequioxane. [] Interestingly, the resulting polymers exhibited enhanced carbon dioxide uptake compared to their non-functionalized counterparts. This enhanced CO2 adsorption was attributed to the presence of free ketone moieties within the polymer structure derived from 2,7-Dibromo-9-fluorenone. Further post-functionalization of these ketone groups into amine functionalities led to even higher CO2 uptake, highlighting the potential of these materials in CO2 capture and storage applications. []
Q3: Can the structure of 2,7-Dibromo-9-fluorenone be further modified for specific applications?
A3: Yes, researchers have successfully modified the structure of 2,7-Dibromo-9-fluorenone to achieve specific properties. For example, one study involved converting 2,7-Dibromo-9-fluorenone into a ketal derivative by reacting it with 2,2-dioctyl-1,3-propanediol. [] This ketal derivative served as a precursor for the synthesis of 2,7-Poly(9-fluorenone) through a deprotection step. This approach highlights how modifications to the 2,7-Dibromo-9-fluorenone structure can be used to access a wider range of polymeric materials. []
Q4: What spectroscopic techniques are typically used to characterize 2,7-Dibromo-9-fluorenone and its derivatives?
A4: Several spectroscopic techniques are commonly employed to characterize 2,7-Dibromo-9-fluorenone and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are invaluable for structural elucidation, providing information about the number, type, and connectivity of atoms within the molecule. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic carbonyl stretching frequency of the ketone group in 2,7-Dibromo-9-fluorenone. []
- UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for studying the optical properties of 2,7-Dibromo-9-fluorenone derivatives, especially those designed for light-emitting applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


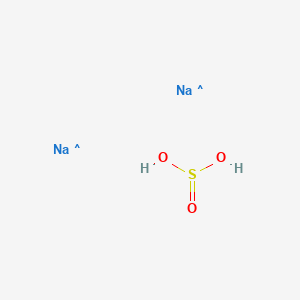
![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)
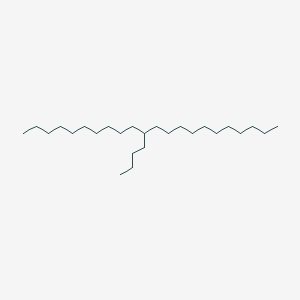

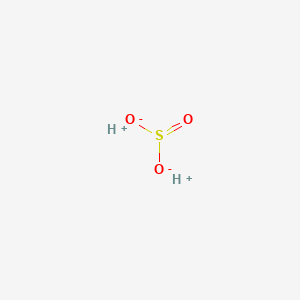
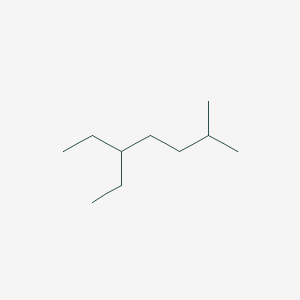

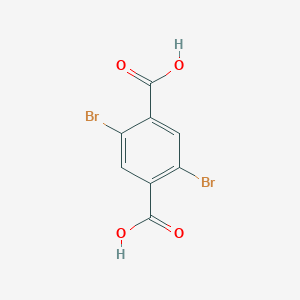
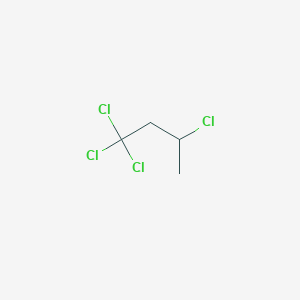
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
